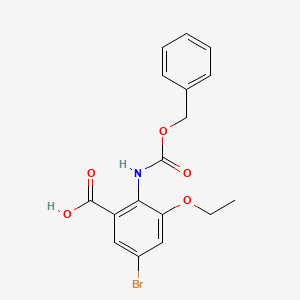
2-(((Benzyloxy)carbonyl)amino)-5-bromo-3-ethoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((Benzyloxy)carbonyl)amino)-5-bromo-3-ethoxybenzoic acid is an organic compound that features a benzyloxycarbonyl-protected amino group, a bromine atom, and an ethoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-5-bromo-3-ethoxybenzoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) to form the benzyloxycarbonyl-protected amine.
Bromination: The benzoic acid derivative is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Ethoxylation: The ethoxy group is introduced via an ethoxylation reaction, often using ethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form benzylic alcohols or ketones.
Reduction: Reduction of the benzyloxycarbonyl group can be achieved using catalytic hydrogenation or metal hydrides.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Benzylic alcohols or ketones.
Reduction: Deprotected amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(((Benzyloxy)carbonyl)amino)-5-bromo-3-ethoxybenzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its functional groups that can be modified for drug design.
Biological Studies: Employed in studies involving enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-5-bromo-3-ethoxybenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The benzyloxycarbonyl group can be cleaved to release the active amine, which can then interact with its target.
Comparison with Similar Compounds
Similar Compounds
2-(((Benzyloxy)carbonyl)amino)-5-bromo-3-methoxybenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
2-(((Benzyloxy)carbonyl)amino)-5-chloro-3-ethoxybenzoic acid: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
2-(((Benzyloxy)carbonyl)amino)-5-bromo-3-ethoxybenzoic acid is unique due to the combination of its functional groups, which provide versatility in chemical reactions and potential biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the benzyloxycarbonyl-protected amine can be selectively deprotected for targeted applications.
Properties
Molecular Formula |
C17H16BrNO5 |
|---|---|
Molecular Weight |
394.2 g/mol |
IUPAC Name |
5-bromo-3-ethoxy-2-(phenylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C17H16BrNO5/c1-2-23-14-9-12(18)8-13(16(20)21)15(14)19-17(22)24-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,19,22)(H,20,21) |
InChI Key |
QOWRICYVWPDLGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1NC(=O)OCC2=CC=CC=C2)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


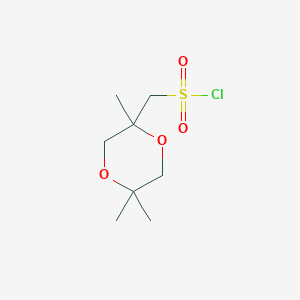

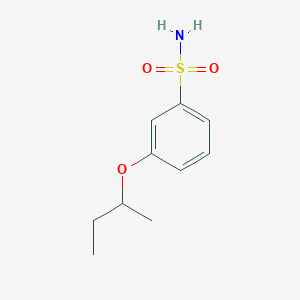
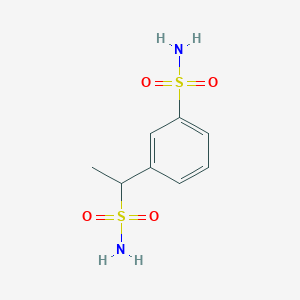
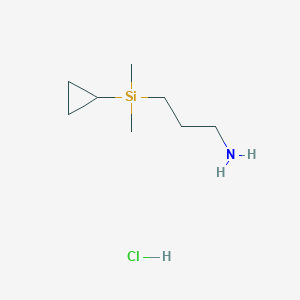
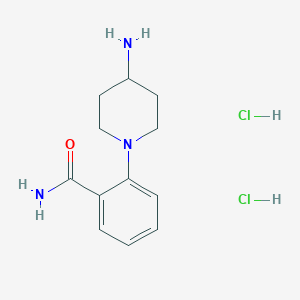
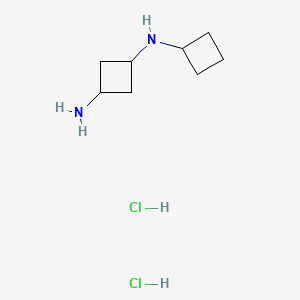
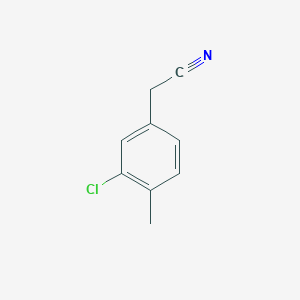

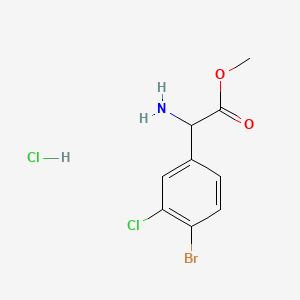
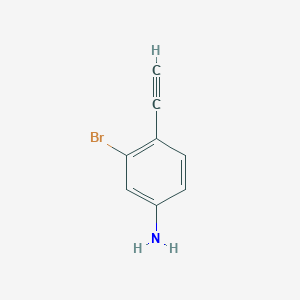
![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13504693.png)

![2,2-Difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid](/img/structure/B13504712.png)
